1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene
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Overview
Description
1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azido group, a chloro group, and a fluoro group attached to a benzene ring. The stereochemistry of the azidoethyl group is specified as (1S), indicating the spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an azide ion replaces a leaving group (such as a halide) on the ethyl side chain .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, followed by azidation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-[(1S)-1-aminoethyl]-2-chloro-4-fluorobenzene.
Oxidation: Formation of oxidized benzene derivatives
Scientific Research Applications
1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene involves its reactivity due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various chemical transformations and biological labeling techniques .
Comparison with Similar Compounds
- 1-[(1S)-1-azidoethyl]-2-chlorobenzene
- 1-[(1S)-1-azidoethyl]-4-fluorobenzene
- 1-[(1S)-1-azidoethyl]-2,4-dichlorobenzene
Uniqueness: 1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene is unique due to the combination of chloro and fluoro substituents on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can lead to distinct properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C8H7ClFN3 |
---|---|
Molecular Weight |
199.61 g/mol |
IUPAC Name |
1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene |
InChI |
InChI=1S/C8H7ClFN3/c1-5(12-13-11)7-3-2-6(10)4-8(7)9/h2-5H,1H3/t5-/m0/s1 |
InChI Key |
KTRPSVGWBXRKTF-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)Cl)N=[N+]=[N-] |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
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